2-Hydroxypyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCXBOFYGWMULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780995-58-5 | |
| Record name | 2-hydroxypyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 2 Oxo 1h Pyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is a cornerstone of its synthetic utility, allowing for the facile introduction of the 2-oxo-1H-pyridin-3-ylsulfonyl group into a variety of molecular scaffolds.
Formation of Sulfonamides and Their Derivatives
The reaction of 2-oxo-1H-pyridine-3-sulfonyl chloride with primary and secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds with high efficiency, driven by the strong electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the HCl byproduct. cbijournal.com
The synthesis of N-sulfonamide 2-pyridones has been explored in the development of novel compounds with potential biological activity. For instance, various N-sulfonamide 2-pyridones incorporating a benzothiazole (B30560) moiety have been synthesized, demonstrating the versatility of this reaction in creating complex molecular architectures. researchgate.net
Table 1: Examples of Sulfonamide Formation
| Amine Nucleophile | Resulting Sulfonamide |
| Ammonia | 2-Oxo-1H-pyridine-3-sulfonamide |
| Aniline | N-Phenyl-2-oxo-1H-pyridine-3-sulfonamide |
| Diethylamine | N,N-Diethyl-2-oxo-1H-pyridine-3-sulfonamide |
Synthesis of Sulfonic Esters
Similarly, 2-oxo-1H-pyridine-3-sulfonyl chloride reacts with alcohols and phenols to form sulfonic esters. This esterification is generally carried out in the presence of a base to facilitate the deprotonation of the alcohol or phenol, thereby increasing its nucleophilicity. The reaction provides a direct route to pyridinyl sulfonate esters, which are valuable intermediates in organic synthesis. youtube.com
While traditional methods often involve the use of sulfonyl chlorides, alternative copper-assisted methods for the preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates have also been developed, highlighting the importance of this class of compounds.
Reactivity Pertaining to the 2-Oxo-1H-pyridine Core
The 2-oxo-1H-pyridine ring system exhibits a rich and complex reactivity profile, influenced by its aromatic character, the presence of the oxo group, and the strongly electron-withdrawing sulfonyl chloride substituent.
Tautomeric Equilibrium and its Influence on Reactivity (2-Hydroxypyridine/2-Pyridone System)
A key feature of the 2-oxo-1H-pyridine core is its existence in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents on the ring. wikipedia.orgwuxibiology.com In the case of the parent 2-hydroxypyridine, the 2-pyridone tautomer is generally the more stable form in polar solvents and in the solid state. stackexchange.com This preference is attributed to a combination of factors, including the greater strength of the C=O double bond compared to the C=N double bond and favorable intermolecular hydrogen bonding in the pyridone form. sciencemadness.org
The presence of the electron-withdrawing sulfonyl chloride group at the 3-position is expected to influence this equilibrium. Theoretical studies on substituted 2-hydroxypyridines have shown that the position of substitution can affect the relative stability of the tautomers. wayne.edu The predominant tautomeric form will significantly impact the reactivity of the ring, as the 2-hydroxypyridine form possesses a phenolic hydroxyl group, while the 2-pyridone form has an amide-like character.
Table 2: Factors Influencing Tautomeric Equilibrium
| Factor | Favors 2-Hydroxypyridine | Favors 2-Pyridone |
| Solvent | Non-polar | Polar (e.g., water, alcohols) |
| Physical State | Gas phase | Solid state, solution |
| Intermolecular Interactions | - | Hydrogen bonding |
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The nitrogen atom exerts a deactivating, electron-withdrawing inductive effect. youtube.com Furthermore, in acidic conditions often employed for electrophilic aromatic substitution, the pyridine nitrogen is protonated, further deactivating the ring.
For pyridine itself, electrophilic substitution, when it does occur, is directed to the 3- and 5-positions. youtube.com In the case of 2-oxo-1H-pyridine-3-sulfonyl chloride, the reactivity and regioselectivity will be a complex interplay of the directing effects of the oxo/hydroxyl group and the sulfonyl chloride group. The oxo group in the 2-pyridone form is an activating, ortho-, para-director, while the sulfonyl chloride group is a deactivating, meta-director. Computational studies on the nitration of pyridine derivatives have shown that the reaction mechanism and product distribution are highly dependent on the nature of the substituents and the reaction conditions. researchgate.netrsc.org
Nucleophilic Attack and Subsequent Transformations on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). quora.com This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. In 2-oxo-1H-pyridine-3-sulfonyl chloride, the sulfonyl chloride group at the 3-position will further decrease the electron density of the ring, potentially making it more susceptible to nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group at an activated position. While the sulfonyl chloride itself is a reactive site for nucleophilic attack at sulfur, nucleophilic displacement of other substituents on the ring could be envisaged under certain conditions, or addition-elimination reactions could occur. The 2-oxo group can also influence the course of nucleophilic attack. For instance, pyridones can be converted to chloropyridines using reagents like phosphorus oxychloride, a transformation that proceeds via nucleophilic attack on a phosphorylated intermediate.
Information regarding "2-Hydroxypyridine-3-sulfonyl chloride" is not available in the searched literature.
Following a comprehensive search of scientific databases and literature, no specific information was found on the chemical reactivity and transformation pathways of "this compound" or its tautomer, "2-Oxo-1H-pyridine-3-sulfonyl chloride," specifically concerning dearomatization reactions.
Therefore, it is not possible to provide an article on the specified topics of intermolecular and catalytic asymmetric dearomatization for this compound as per the requested outline. The absence of data prevents a scientifically accurate and detailed discussion as instructed.
Mechanistic Investigations of Reactions Involving 2 Oxo 1h Pyridine 3 Sulfonyl Chloride
Elucidation of Mechanistic Pathways for Sulfonyl Chloride Functional Group Reactions
The sulfonyl chloride moiety is a highly reactive electrophile, primarily due to the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group. fiveable.me Reactions involving this group predominantly proceed via nucleophilic substitution at the tetracoordinate sulfur atom. The precise mechanism, however, can be complex and is influenced by the nucleophile, substrate, and solvent. mdpi.combeilstein-journals.org
Two primary mechanistic pathways are generally considered for nucleophilic substitution at a sulfonyl sulfur center:
Synchronous S_N2-like Mechanism: This pathway involves a single transition state where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. nih.govnih.gov This mechanism is analogous to the S_N2 reaction at a carbon center. Investigations into the chloride-chloride exchange in arenesulfonyl chlorides using DFT calculations have revealed that the reaction proceeds via a single transition state, consistent with an S_N2 mechanism. nih.govnih.gov The reactivity in these reactions can be sensitive to steric and electronic effects of substituents on the aromatic ring. mdpi.comnih.gov
Stepwise Addition-Elimination (A-E) Mechanism: This pathway involves the initial addition of the nucleophile to the electrophilic sulfur atom, forming a transient pentavalent, trigonal bipyramidal intermediate. mdpi.comnih.gov This intermediate subsequently eliminates the leaving group to yield the final substitution product. nih.gov The formation of such hypervalent sulfur intermediates is a known possibility in substitution reactions at sulfur. scispace.com For instance, the fluoride (B91410) exchange reaction in arenesulfonyl chlorides has been shown to occur via an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. nih.govnih.gov
The solvolysis of sulfonyl chlorides is generally considered to be a dominant S_N2 process, although it may exhibit some S_N1 character in highly ionizing solvents. beilstein-journals.org The choice between these pathways for 2-oxo-1H-pyridine-3-sulfonyl chloride would depend on the specific reaction conditions and the nature of the attacking nucleophile.
Understanding Reaction Selectivity in Pyridyl Systems
The pyridyl ring in 2-oxo-1H-pyridine-3-sulfonyl chloride presents multiple sites for functionalization. The interplay between the existing substituents (the oxo/hydroxy group and the sulfonyl chloride group) and the inherent electronic properties of the pyridone ring dictates the selectivity of further chemical modifications.
The 2-pyridone tautomer possesses distinct electronic biases within the ring. Resonance structures indicate that the C3 and C5 positions are relatively electron-rich and thus more susceptible to attack by electrophiles. rsc.org Conversely, the C4 and C6 positions are more electron-deficient, making them favored sites for nucleophilic attack. rsc.org
The regioselectivity of C-H functionalization on 2-pyridone systems is highly dependent on the reaction mechanism and the directing groups present:
C3-Selective Functionalization: Radical reactions have shown high selectivity for the C3 position. For example, the trifluoromethylation of 2-hydroxypyridine (B17775) using CF3I under Fenton-type conditions yielded the 3-trifluoromethylated product with high site selectivity. rsc.org
C6-Selective Functionalization: As the most electron-deficient site, C6 functionalization requires specific catalytic strategies. Nickel/Aluminum cooperative catalysis has been successfully employed for the C6-selective alkenylation of 2-pyridones with internal alkynes. rsc.org In this proposed mechanism, the carbonyl oxygen of the pyridone coordinates to the Lewis acidic aluminum center, which increases the electrophilicity of the C6 position, facilitating oxidative addition to an electron-rich Ni(0) species. rsc.org
C5-Selective Functionalization: This can be achieved using directing group strategies. For instance, Ru(II)-catalyzed C-H functionalization has been used for regioselective modifications at the C5 position in certain heterocyclic systems. nih.gov
In the context of palladium-catalyzed direct arylation, pyridine (B92270) N-oxides react with complete selectivity for the 2-position, providing a useful alternative to traditional cross-coupling with 2-metallapyridines. acs.org Furthermore, the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridine (B48278) derivatives allows for a regioselective 3,4-difunctionalization, where a coordinating group at the C2 position can direct the addition of an organomagnesium reagent to the C4 position. rsc.org
Catalytic stereoselective reactions provide a powerful means to synthesize chiral molecules containing a pyridyl or piperidine (B6355638) core. nih.govnih.gov A primary strategy involves the dearomatization of the pyridine ring. nih.govdntb.gov.uamdpi.com This can be achieved through nucleophilic addition to the electrophilic pyridine nucleus or by utilizing pyridine derivatives that act as nucleophiles at the nitrogen atom. nih.govmdpi.com
One key approach is the Rh-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This method can furnish 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org The proposed mechanism involves the generation of a chiral rhodium catalyst that coordinates to the dihydropyridine, followed by carbometalation and subsequent protodemetalation to deliver the enantioenriched product. acs.org This strategy has been applied to the synthesis of pharmaceutically relevant chiral piperidines. nih.gov
Another emerging area is the photochemical organocatalytic functionalization of pyridines. acs.org This can proceed via pyridinyl radicals generated from the single-electron reduction of pyridinium (B92312) ions. acs.org The coupling of these radicals with other radical species can lead to new C-C bond formations with distinct regioselectivity compared to classical methods. acs.org
Mechanistic Insights into Tautomeric Interconversion Processes
2-Hydroxypyridine-3-sulfonyl chloride exists in a tautomeric equilibrium with its 2-pyridone form (2-oxo-1H-pyridine-3-sulfonyl chloride). This prototropic tautomerism involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. chemtube3d.comnih.gov The position of this equilibrium is highly sensitive to the physical state (gas, solution) and the solvent environment. nih.govwuxibiology.com
Gas Phase vs. Solution: In the gas phase, the 2-hydroxypyridine (lactim) form is generally favored. nih.govnih.gov However, in solution, particularly in polar solvents, the equilibrium shifts significantly towards the 2-pyridone (lactam) form. wuxibiology.com This stabilization of the pyridone tautomer is attributed to its larger dipole moment and its ability to form intermolecular hydrogen bonds. chemtube3d.comwuxibiology.com
Substituent Effects: The presence of substituents on the pyridine ring can influence the tautomeric equilibrium. Studies on chlorinated 2-hydroxypyridines have shown that the position of the chlorine atom affects the relative populations of the tautomers. nih.govrsc.org For instance, chlorination at the 5 or 6 position strongly stabilizes the hydroxypyridine tautomer in the gas phase, while substitution at the 3 or 4 position results in a more comparable population of both tautomers. nih.govrsc.org
Theoretical calculations have been employed to investigate the thermodynamics and kinetics of the tautomerization process. nih.gov These studies help to elucidate the structure of the transition state and the energy barrier for the interconversion. The process involves significant changes in bond lengths and angles within the heterocyclic ring as the proton is transferred. nih.gov
Table 1: Equilibrium Constants (K_eq = [2-pyridone]/[2-hydroxypyridine]) in Various Solvents
| Solvent | Dielectric Constant | K_eq |
|---|---|---|
| Gas Phase | 1.0 | 0.3 |
| Cyclohexane | 2.02 | 1.7 |
| Chloroform | 4.81 | 6.0 |
| Water | 78.4 | 900 |
Data sourced from WuXi Biology and PMC. nih.govwuxibiology.com
Studies on Catalytic Reaction Mechanisms Relevant to Pyridyl Substrates
The pyridine motif is a cornerstone in catalysis, both as a substrate and as a ligand. A variety of catalytic mechanisms have been developed for the functionalization of pyridyl systems, often addressing the challenges associated with their inherent reactivity.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling of 2-pyridyl boron reagents is notoriously difficult due to instability and poor reactivity. nih.gov To overcome this, strategies using "latent" nucleophiles have been developed. For example, pyridyl pyrimidylsulfones can serve as effective pyridyl nucleophiles in Pd-catalyzed cross-coupling reactions. nih.gov The proposed mechanism involves an S_NAr reaction to generate a sulfinate in situ, which then undergoes desulfinative cross-coupling with a (hetero)aryl bromide. nih.gov
C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy. As discussed previously, various transition-metal catalysts (e.g., Pd, Ru, Ni) can achieve site-selective C-H activation on the pyridine or pyridone ring. rsc.orgacs.org The mechanism often involves coordination of the metal to a directing group or directly to the heterocycle, followed by a rate-limiting C-H bond metalation step. acs.org
Photoredox and Electrochemical Catalysis: These methods utilize light or electricity to generate reactive intermediates under mild conditions. In photoredox catalysis, a photosensitizer can initiate a single-electron transfer (SET) process, leading to the formation of open-shell pyridyl species that can participate in C-C bond formation. researchgate.net Similarly, electrochemical methods can be used for C-H functionalization, such as the meta-C-H sulfonylation of pyridines. nih.gov The mechanism involves the preferential oxidation of sulfinates at an anode to form sulfonyl radicals, which then add to the pyridine ring. nih.gov
Cooperative Catalysis: Some transformations employ a dual catalytic system where two catalysts work in concert. A notable example is the vinylogous anomeric-based oxidation mechanism proposed for the synthesis of certain pyridine derivatives, which can be facilitated by novel ionic liquids or magnetic nanoparticles. researchgate.netnih.gov
These diverse catalytic approaches highlight the ongoing efforts to develop efficient and selective methods for modifying pyridyl substrates like 2-oxo-1H-pyridine-3-sulfonyl chloride, enabling access to a wide array of functionalized heterocyclic compounds.
Computational and Theoretical Studies of 2 Oxo 1h Pyridine 3 Sulfonyl Chloride and Analogues
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structures of the tautomers of 2-hydroxypyridine-3-sulfonyl chloride. These computational approaches allow for a detailed analysis of bond lengths, bond angles, and charge distributions, which are critical in understanding the molecule's reactivity and stability.
The introduction of the electron-withdrawing sulfonyl chloride group at the C3 position is expected to significantly influence the electronic landscape of the pyridine (B92270) ring. In the 2-hydroxypyridine (B17775) tautomer, this group would enhance the acidity of the hydroxyl proton and affect the aromaticity of the ring. For the 2-oxo-1H-pyridine (or 2-pyridone) tautomer, the sulfonyl chloride group would modulate the electron density at the carbonyl and the ring nitrogen.
Computational studies on related substituted pyridines have demonstrated that the choice of functional and basis set is crucial for obtaining accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide a reliable description of the structural parameters of similar heterocyclic systems.
Table 1: Representative Calculated Bond Lengths (Å) for Parent 2-Hydroxypyridine and 2-Pyridone Tautomers This table presents typical bond lengths from DFT calculations on the parent compounds to illustrate the structural differences between the tautomers. The presence of a 3-sulfonyl chloride group would further perturb these values.
| Bond | 2-Hydroxypyridine (Aromatic-like) | 2-Pyridone (Diene-like) |
|---|---|---|
| C2-N1 | ~1.34 | ~1.40 |
| C6-N1 | ~1.34 | ~1.37 |
| C2-O | ~1.36 | ~1.24 (C=O) |
| C2-C3 | ~1.40 | ~1.44 |
| C3-C4 | ~1.38 | ~1.36 |
| C4-C5 | ~1.40 | ~1.43 |
| C5-C6 | ~1.37 | ~1.35 |
Theoretical Analysis of Tautomeric Equilibria and Interconversion Barriers
The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone is a classic example of prototropic tautomerism. Theoretical studies are essential for quantifying the relative stabilities of these forms and the energy barriers that separate them.
In the gas phase, the 2-hydroxypyridine form is generally found to be slightly more stable than the 2-pyridone form for the parent compound. However, the presence of substituents can significantly shift this equilibrium. The electron-withdrawing nature of the 3-sulfonyl chloride group is predicted to have a pronounced effect. It would stabilize the 2-pyridone tautomer through inductive effects and potential intramolecular interactions.
Computational models can predict the relative energies of the tautomers with high accuracy. These calculations typically involve geometry optimization of each tautomer followed by frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Table 2: Calculated Relative Energies for Parent 2-Hydroxypyridine/2-Pyridone Tautomerism in the Gas Phase Illustrative values from computational studies on the unsubstituted system.
| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 2-Hydroxypyridine | 0.00 (Reference) | 0.00 (Reference) |
| 2-Pyridone | ~0.3 - 1.0 | ~0.2 - 0.8 |
The tautomeric equilibrium is highly sensitive to the solvent environment. The 2-pyridone form is significantly more polar than the 2-hydroxypyridine form due to its amide-like character and larger dipole moment. Consequently, polar solvents, particularly those capable of hydrogen bonding, will preferentially solvate and stabilize the 2-pyridone tautomer.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant. The results of such calculations invariably show a shift in the tautomeric equilibrium towards the 2-pyridone form in polar solvents. For 2-oxo-1H-pyridine-3-sulfonyl chloride, this effect is expected to be even more pronounced, making the pyridone form the dominant species in solutions like water or alcohols.
Computational Modeling of Reaction Pathways and Transition States
Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the nucleophilic substitution at the sulfonyl chloride moiety. Computational modeling can be used to map out the potential energy surface for such a reaction, identifying the transition state and any intermediate species.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., NMR, IR)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the structural elucidation of the compound.
For IR spectroscopy , the vibrational frequencies of the two tautomers are expected to be distinct. The 2-hydroxypyridine form would show a characteristic O-H stretching vibration, while the 2-pyridone form would exhibit a strong C=O stretching band and an N-H stretching band. The sulfonyl group will also have characteristic symmetric and asymmetric S=O stretching frequencies.
Table 3: Predicted Characteristic IR Frequencies (cm⁻¹) for the Tautomers Expected ranges based on computational studies of related compounds.
| Vibrational Mode | This compound | 2-Oxo-1H-pyridine-3-sulfonyl chloride |
|---|---|---|
| O-H stretch | ~3400-3600 | - |
| N-H stretch | - | ~3300-3500 |
| C=O stretch | - | ~1650-1690 |
| S=O asymmetric stretch | ~1370-1390 | ~1370-1390 |
| S=O symmetric stretch | ~1170-1190 | ~1170-1190 |
Applications of 2 Oxo 1h Pyridine 3 Sulfonyl Chloride As a Synthetic Precursor
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The electrophilic nature of the sulfonyl chloride moiety makes 2-oxo-1H-pyridine-3-sulfonyl chloride an excellent starting point for the synthesis of various heterocyclic structures through reactions with a multitude of nucleophiles.
Construction of Complex Pyridine (B92270) Derivatives
2-Oxo-1H-pyridine-3-sulfonyl chloride is instrumental in constructing a variety of substituted pyridine derivatives, primarily through the formation of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines readily yields the corresponding N-substituted pyridine-3-sulfonamides. This straightforward reaction allows for the introduction of diverse functional groups and structural motifs onto the pyridine core, leading to complex derivatives with tailored properties.
One prominent application is the synthesis of substituted pyridine-3-sulfonyl amides, which can be achieved through the diazotization of substituted 3-aminopyridines followed by substitution with a sulfonyl group to form the corresponding pyridine-3-sulfonyl chlorides. researchgate.net These intermediates are then reacted with various amines to produce a library of complex pyridine sulfonamides. researchgate.net This methodology provides a pathway to molecules with potential applications in both the pharmaceutical and agricultural industries. researchgate.net
Synthesis of Fused Ring Systems
The reactivity of the sulfonyl chloride group, combined with other functionalities on the pyridine ring or the reacting partner, can be harnessed to construct more complex, fused heterocyclic systems. While direct examples starting from 2-oxo-1H-pyridine-3-sulfonyl chloride are specific, the principle is well-established with analogous sulfonyl chloride precursors.
For instance, research has shown that methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com Subsequent treatment with a base like sodium hydride induces a transformation into tricyclic fused systems. growingscience.com This process involves a Smiles rearrangement followed by cyclization, providing a convenient route to annulated chemscene.comchemicalbook.comoxazolo[5,4-d]pyrimidine derivatives. growingscience.com This demonstrates the potential of sulfonyl chlorides attached to a heterocyclic ring to act as precursors for intramolecular cyclizations, leading to the formation of fused ring structures. This synthetic strategy is applicable to 2-oxo-1H-pyridine-3-sulfonyl chloride for creating novel pyridopyrimidine or similar fused heterocyclic scaffolds.
Building Block for Biologically Relevant Molecules and Pharmaceutical Intermediates
Pyridine-3-sulfonyl chloride and its derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comgoogle.comgoogleapis.com The pyridine-3-sulfonamide scaffold is a recognized pharmacophore present in several marketed drugs.
The compound is a key intermediate for synthesizing Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related disorders. chemicalbook.com It also serves as a critical precursor for producing sulfonylpyrrole compounds that exhibit strong proton pump inhibitory action. googleapis.com
Furthermore, the 4-hydroxy analogue of the title compound is a key intermediate in the synthesis of the diuretic drug Torasemide and its related substances. The synthesis involves the sulfonation of 4-hydroxypyridine, followed by chlorination with reagents like phosphorus pentachloride and phosphorus oxychloride to yield 4-hydroxypyridine-3-sulfonyl chloride. This intermediate is then converted through several steps into Torasemide.
Table 1: Pharmaceutical Intermediates Derived from Pyridine-3-sulfonyl Chloride Derivatives
| Precursor | Pharmaceutical Intermediate/API | Therapeutic Class |
| Pyridine-3-sulfonyl chloride | Vonoprazan (TAK-438) Intermediate | Potassium-Competitive Acid Blocker |
| 4-Hydroxypyridine-3-sulfonyl chloride | Torasemide Intermediate | Loop Diuretic |
| Pyridine-3-sulfonyl chloride | Sulfonylpyrrole Compound Precursor | Proton Pump Inhibitor |
Utility in Agrochemical Development and Related Applications
The pyridine sulfonamide structure is not only relevant in pharmaceuticals but also in the development of modern agrochemicals. Compounds derived from pyridine-3-sulfonyl chloride have been identified as useful precursors for herbicides and as antidotes for organophosphate poisoning. researchgate.net
Research has indicated that certain synthesized pyridine-3-sulfonyl amides exhibit high activity as antidotes to herbicides. researchgate.net Additionally, derivatives have been explored as potential plant growth regulators. For example, various 2,6-diazido-4-methylnicotinonitrile derivatives have been synthesized as prospective novel plant growth regulators. researchgate.net The versatility of the sulfonyl chloride group allows for the creation of a wide range of derivatives for screening and development in the agrochemical sector. nbinno.com
Derivatization Reagent in Advanced Analytical Techniques (e.g., LC-ESI-MS/MS)
In the field of analytical chemistry, enhancing the sensitivity and selectivity of detection for trace amounts of analytes is crucial. 2-Hydroxypyridine-3-sulfonyl chloride (in its pyridine-3-sulfonyl chloride form) has emerged as an effective derivatization reagent for this purpose, particularly in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.govnih.gov
Sulfonyl chlorides with functional groups that have a high proton affinity, like the pyridine nitrogen, can significantly improve the ionization efficiency of target molecules, thereby enhancing detection sensitivity. nih.govnih.gov Pyridine-3-sulfonyl chloride is used for the pre-column derivatization of compounds with hydroxyl groups, such as steroidal estrogens. nih.govnih.gov
A comparative study demonstrated the advantages of pyridine-3-sulfonyl (PS) chloride over the more commonly used dansyl chloride for derivatizing 17β-estradiol. nih.govnih.gov While the product ion spectra of dansyl derivatives were dominated by ions from the derivatization reagent itself, the PS derivative of the estrogen produced analyte-specific fragment ions. nih.govnih.gov This specificity allows for more reliable identification and quantification. The product ion spectrum of the PS-estradiol derivative showed intense ions corresponding to the radical estradiol cation and a loss of SO2 from the parent ion, which are characteristic of the analyte. nih.govnih.gov
This derivatization strategy has been successfully applied to develop sensitive LC-ESI-MS/MS methods for determining steroidal estrogens in serum, as well as for analyzing bisphenols in beverages and metabolites from cytochrome P450 incubations.
Table 2: Comparison of Derivatization Reagents for Estradiol Analysis via LC-ESI-MS/MS
| Derivatization Reagent | Product Ion Spectrum Characteristics | Advantage |
| Dansyl chloride | Dominated by ions from the reagent moiety | Common, widely used |
| Pyridine-3-sulfonyl chloride (PS-Cl) | Shows intense, analyte-specific fragment ions | Higher specificity for analyte identification |
Potential Role in Material Science Applications
While the primary applications of 2-oxo-1H-pyridine-3-sulfonyl chloride are concentrated in the life sciences, its reactive nature suggests potential utility in material science. As a versatile building block, it can be used to introduce the pyridinylsulfonyl moiety into polymers or onto surfaces. nbinno.com The incorporation of such heterocyclic groups can modify the chemical and physical properties of materials, such as thermal stability, conductivity, and affinity for metal ions. The sulfonyl group can participate in various polymerization reactions or be used to graft molecules onto substrates, opening avenues for the development of new functional materials. chemscene.com
Q & A
Q. Why do some studies report low yields in sulfonamide derivatization reactions?
- Methodological Answer :
- Side Reactions : Competing hydrolysis of the sulfonyl chloride group can occur if amines are not dried thoroughly.
- Optimization : Screen bases (e.g., triethylamine vs. pyridine) to enhance nucleophilicity.
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
